molecular formula C18H21BrN2OS B2399858 3-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide CAS No. 1428365-55-2

3-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide

Cat. No.: B2399858
CAS No.: 1428365-55-2
M. Wt: 393.34
InChI Key: FQGYCGTUUGCYRN-UHFFFAOYSA-N
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Description

3-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide is a complex organic compound that features a bromine atom, a thiophene ring, and a piperidine ring within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide typically involves multiple steps, including the formation of the piperidine and thiophene rings, followed by their coupling with a brominated benzamide. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The thiophene and piperidine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can be further modified through coupling reactions, such as Suzuki–Miyaura coupling, to introduce additional functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted benzamides, while oxidation of the thiophene ring can produce sulfoxides or sulfones.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and molecules containing thiophene and piperidine rings. Examples include:

  • N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide
  • 3-chloro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide
  • N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-3-fluorobenzamide

Uniqueness

What sets 3-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide apart is the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of halogenation on the properties of benzamide derivatives.

Properties

IUPAC Name

3-bromo-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2OS/c19-16-4-1-3-15(13-16)18(22)20-8-11-21-9-6-14(7-10-21)17-5-2-12-23-17/h1-5,12-14H,6-11H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGYCGTUUGCYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CCNC(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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